4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a hexyloxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 2-(hexyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-[(E)-[2-(methoxy)phenyl]methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-[2-(ethoxy)phenyl]methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-[2-(propoxy)phenyl]methylidene]benzohydrazide
Uniqueness
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the hexyloxy group, which imparts specific lipophilic properties. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2-hexoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-3-4-7-14-25-19-9-6-5-8-17(19)15-22-23-20(24)16-10-12-18(21)13-11-16/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,23,24)/b22-15+ |
InChI Key |
XVHRXVZYJLPOMA-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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